SIRT5 inhibitor 6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SIRT5 inhibitor 6 is a compound specifically designed to inhibit the activity of sirtuin 5 (SIRT5), a member of the sirtuin family of NAD±dependent deacylases. SIRT5 is known for its role in removing succinyl, malonyl, and glutaryl groups from lysine residues on proteins, thereby regulating various metabolic processes. Inhibition of SIRT5 has been shown to have potential therapeutic applications, particularly in cancer treatment and metabolic disorders .

Métodos De Preparación

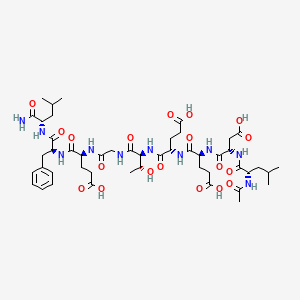

Synthetic Routes and Reaction Conditions: The synthesis of SIRT5 inhibitor 6 typically involves the formation of a cyclic peptide structure. One common method includes the use of solid-phase peptide synthesis (SPPS) to assemble the linear peptide, followed by cyclization through side chain-to-side chain linkage. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The cyclization step can be optimized using high-performance liquid chromatography (HPLC) to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions: SIRT5 inhibitor 6 primarily undergoes deacylation reactions, where it inhibits the removal of succinyl, malonyl, and glutaryl groups from lysine residues on target proteins. These reactions are catalyzed by the NAD±dependent deacylase activity of SIRT5 .

Common Reagents and Conditions: The inhibition of SIRT5 by this compound typically occurs under physiological conditions, with the presence of NAD+ as a cofactor. The inhibitor binds to the active site of SIRT5, preventing the deacylation of lysine residues .

Major Products Formed: The primary outcome of SIRT5 inhibition is the accumulation of succinylated, malonylated, and glutarylated proteins, which can lead to altered metabolic processes and increased oxidative stress in cells .

Aplicaciones Científicas De Investigación

SIRT5 inhibitor 6 has been extensively studied for its potential therapeutic applications in various fields:

Mecanismo De Acción

SIRT5 inhibitor 6 exerts its effects by binding to the active site of SIRT5, thereby preventing the deacylation of lysine residues on target proteins. This inhibition leads to the accumulation of succinylated, malonylated, and glutarylated proteins, which can disrupt various metabolic pathways. The molecular targets of this compound include enzymes involved in the tricarboxylic acid cycle, fatty acid oxidation, and amino acid metabolism .

Comparación Con Compuestos Similares

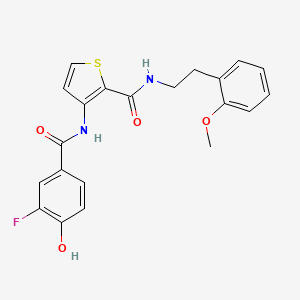

SIRT5 inhibitor 6 is unique in its high selectivity and potency towards SIRT5 compared to other sirtuin family members. Similar compounds include:

SIRT5 inhibitor DK1-04: A dipeptide inhibitor that forms a covalent intermediate with NAD+.

SIRT5 inhibitor TW-37: A Bcl-2 inhibitor that also inhibits SIRT5 at low micromolar concentrations.

Compared to these inhibitors, this compound offers improved selectivity and stability, making it a valuable tool for studying SIRT5 function and developing therapeutic strategies .

Propiedades

Fórmula molecular |

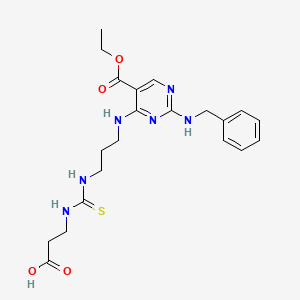

C21H28N6O4S |

|---|---|

Peso molecular |

460.6 g/mol |

Nombre IUPAC |

3-[3-[[2-(benzylamino)-5-ethoxycarbonylpyrimidin-4-yl]amino]propylcarbamothioylamino]propanoic acid |

InChI |

InChI=1S/C21H28N6O4S/c1-2-31-19(30)16-14-26-20(25-13-15-7-4-3-5-8-15)27-18(16)22-10-6-11-23-21(32)24-12-9-17(28)29/h3-5,7-8,14H,2,6,9-13H2,1H3,(H,28,29)(H2,23,24,32)(H2,22,25,26,27) |

Clave InChI |

CEAPZJWXJWNRMC-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CN=C(N=C1NCCCNC(=S)NCCC(=O)O)NCC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)

![N-[5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-fluoroprop-2-enamide](/img/structure/B12386343.png)

![[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12386360.png)